N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide
Overview
Description
N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide is a complex organic compound with a unique structure that includes cyano, dichlorophenyl, thienyl, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzyl chloride with a cyano group to form 3,4-dichlorophenylacetonitrile. This intermediate is then reacted with sodium methoxide and ethyl acetate to yield alpha-acetoxy-3,4-dichlorobenzeneacetonitrile. The nitrile group is removed in the presence of sulfuric acid to form 3,4-dichlorophenylacetone, which is further reacted with hydroxylamine to form N-[1-(3,4-dichlorophenyl)propan-2-ylidene]hydroxylamine. Finally, reduction of the oxime completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, ethyl acetate, sulfuric acid, and hydroxylamine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the dichlorophenyl ring.
Scientific Research Applications
N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: May be used in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but its structure suggests it could interact with multiple biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroamphetamine: Shares the dichlorophenyl group and has similar reactivity but different applications and effects.
2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutanamide: Another compound with a cyano and dichlorophenyl group, used in different contexts.
Uniqueness
N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2N3O3S/c19-14-6-5-10(7-15(14)20)13-9-27-18(12(13)8-21)22-17(24)11-3-1-2-4-16(11)23(25)26/h1-7,9H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLRAWKJBWDMEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CS2)C3=CC(=C(C=C3)Cl)Cl)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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